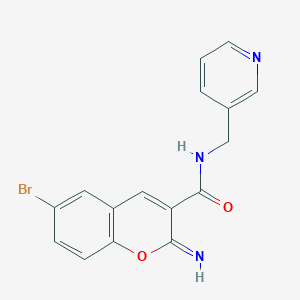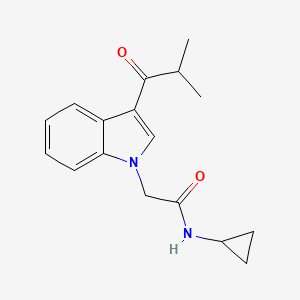![molecular formula C19H28N2O B5984892 N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide, commonly known as DPP6, is a protein that belongs to the family of dipeptidyl peptidases. DPP6 plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain. In recent years, DPP6 has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
DPP6 regulates the activity of voltage-gated potassium channels in the brain by cleaving the N-terminal of the channel protein. This cleavage results in the generation of a truncated form of the channel protein, which exhibits altered gating properties. The altered gating properties of the channel protein lead to changes in the firing properties of neurons, which can have significant effects on brain function.
Biochemical and Physiological Effects:
Studies have shown that DPP6 plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain, which are essential for maintaining the normal functioning of neurons. Dysregulation of voltage-gated potassium channels has been implicated in various neurological disorders such as epilepsy, schizophrenia, and bipolar disorder. Therefore, DPP6 has the potential to be a therapeutic target for these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPP6 as a therapeutic target for neurological disorders are that it is a well-characterized protein with a known mechanism of action. Additionally, DPP6 has been shown to be involved in the regulation of voltage-gated potassium channels, which are essential for maintaining the normal functioning of neurons. The limitations of using DPP6 as a therapeutic target are that it is a relatively new target, and more research is needed to fully understand its role in neurological disorders.
Direcciones Futuras
1. Investigating the role of DPP6 in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective inhibitors of DPP6 for therapeutic applications.
3. Investigating the potential of DPP6 as a biomarker for neurological disorders.
4. Investigating the potential of DPP6 as a target for drug delivery to the brain.
5. Investigating the role of DPP6 in the regulation of ion channels in other tissues and organs.
Conclusion:
In conclusion, DPP6 is a protein that plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain. Dysregulation of voltage-gated potassium channels has been implicated in various neurological disorders such as epilepsy, schizophrenia, and bipolar disorder. Therefore, DPP6 has the potential to be a therapeutic target for these disorders. Further research is needed to fully understand the potential of DPP6 as a therapeutic target and its role in other neurological disorders.
Métodos De Síntesis
The synthesis of DPP6 involves the reaction of 1-(3-phenylpropyl)piperidine with 4-pentenoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
DPP6 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, schizophrenia, and bipolar disorder. Recent studies have shown that DPP6 plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain, which are essential for maintaining the normal functioning of neurons.
Propiedades
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-2-3-13-19(22)20-18-12-8-15-21(16-18)14-7-11-17-9-5-4-6-10-17/h2,4-6,9-10,18H,1,3,7-8,11-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBMQGOQJRQUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCCN(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B5984818.png)
![7-(3-methylbenzyl)-2-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5984826.png)
![2-chloro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B5984829.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B5984852.png)
![2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)

![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5984904.png)
![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)